8-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
The compound 8-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic molecule with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the sulfonyl and methoxy groups. The final step involves the formation of the spirocyclic structure through a cyclization reaction under specific conditions, such as the use of a strong base or acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
8-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups onto the quinoline core.
Scientific Research Applications
8-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane: has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.
Industry: The compound’s unique properties make it suitable for use in various industrial processes, such as catalysis or materials science.
Mechanism of Action
The mechanism of action of 8-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: This compound shares some structural similarities but lacks the spirocyclic structure and sulfonyl group.
Extradiol catecholic dioxygenases: These enzymes catalyze reactions involving aromatic compounds, similar to the quinoline core of our compound.
Uniqueness
8-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane:
Properties
IUPAC Name |
8-[3-(3,4-dimethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c1-17-4-6-20(14-18(17)2)33(28,29)23-16-26-22-7-5-19(30-3)15-21(22)24(23)27-10-8-25(9-11-27)31-12-13-32-25/h4-7,14-16H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJKEJZUXMZZMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC5(CC4)OCCO5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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